N-(2,2-dimethylpropyl)-3,4-difluoroaniline
Description
N-(2,2-Dimethylpropyl)-3,4-difluoroaniline is a fluorinated aniline derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom and two fluorine substituents at the 3- and 4-positions of the aromatic ring. The 3,4-difluoro substitution creates an electron-deficient aromatic system due to the electron-withdrawing nature of fluorine, which may alter electronic properties such as dipole moments and resonance stabilization.
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C11H15F2N/c1-11(2,3)7-14-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
RCBANMQMPJSCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethylpropyl halide under basic conditions. Commonly used bases include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylpropyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,2-dimethylpropyl)-3,4-difluoroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorinated Aniline Derivatives
Key Observations :
- Steric Effects : The neopentyl group in the target compound imposes greater steric hindrance compared to linear alkyl or benzyl substituents (e.g., N-(3-fluorobenzyl)aniline), which may reduce nucleophilic reactivity at the nitrogen or ortho positions.
- In contrast, nitro and trifluoromethyl groups (as in 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) induce stronger electron withdrawal, increasing susceptibility to nucleophilic attack .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Properties (Based on Structural Analogs)
Analysis :
- Nitro-containing derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
Biological Activity
N-(2,2-dimethylpropyl)-3,4-difluoroaniline is an organic compound characterized by its unique structure, which includes a bulky 2,2-dimethylpropyl group and two fluorine atoms positioned on the benzene ring. This structural configuration contributes to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C11H14F2N
- Molecular Weight : 201.23 g/mol
- Structural Features :
- Bulky substituent (2,2-dimethylpropyl group)
- Two fluorine atoms at the 3 and 4 positions on the benzene ring
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor binding, which can influence various physiological pathways.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The bulky 2,2-dimethylpropyl group enhances binding affinity to adrenergic receptors, potentially influencing cardiovascular responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium luteum | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays have been performed using cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicate:
- A549 Cell Line : Significant cytotoxic effects observed at concentrations above 10 µM.
- HeLa Cell Line : Moderate cytotoxicity with IC50 values around 15 µM.
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and specificity.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
